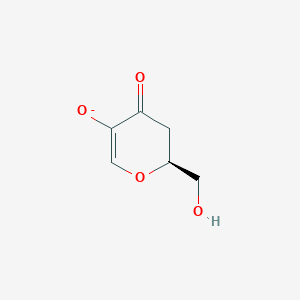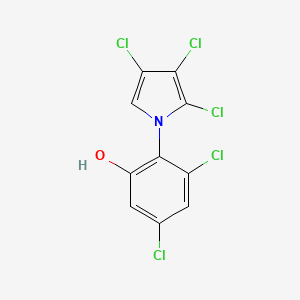
neopyrrolomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
neopyrrolomycin C is a natural product found in Bacteria and Streptomyces with data available.
Scientific Research Applications
Antibacterial Activity
Neopyrrolomycin C has been identified as an effective agent against Gram-positive pathogens. Its potent activity is demonstrated by minimal inhibitory concentration (MIC) values of less than 1 microgram/mL against various resistant strains. This compound, along with its analogs neopyrrolomycins B and D, was derived from Streptomyces sp. extracts and has shown significant promise in combating resistant bacterial infections (Hopp et al., 2009).
Anti-MRSA Properties
Neopyrrolomycin C and its less chlorinated analogs have been synthesized and evaluated for their biological activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the significance of certain chemical groups in neopyrrolomycin C for its antibacterial properties, particularly against challenging bacterial strains like MRSA (Miura, Iwasaki & Tatsuta, 1994).
Synthesis and Structure-Activity Relationship
The synthesis of less chlorinated analogs of neopyrrolomycin and their structure-activity relationship have been investigated. This research is crucial in understanding how structural modifications in neopyrrolomycin C can influence its antibacterial efficacy. Through this study, a variety of analogs were synthesized, providing insights into the molecular basis of its action (Tatsuta & Itoh, 1994).
properties
Product Name |
neopyrrolomycin C |
|---|---|
Molecular Formula |
C10H4Cl5NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,5-dichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-4-1-5(12)9(7(17)2-4)16-3-6(13)8(14)10(16)15/h1-3,17H |
InChI Key |
ZSUVDKFLDHDMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)N2C=C(C(=C2Cl)Cl)Cl)Cl)Cl |
synonyms |
neopyrrolomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



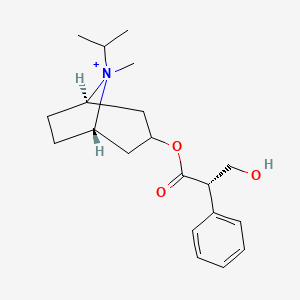

![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)


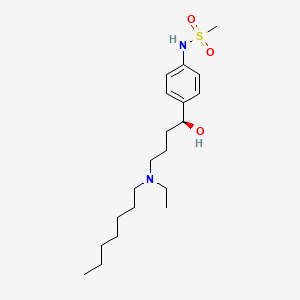
![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
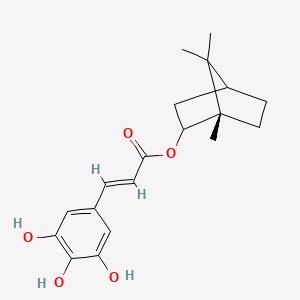

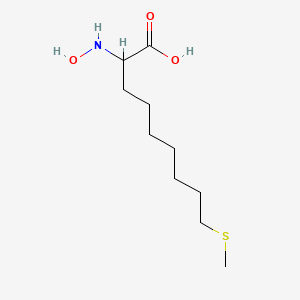
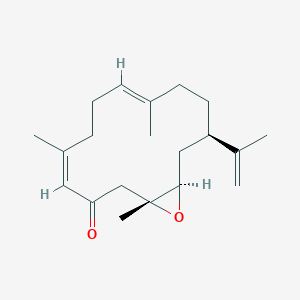
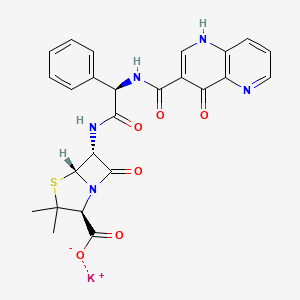
![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)
